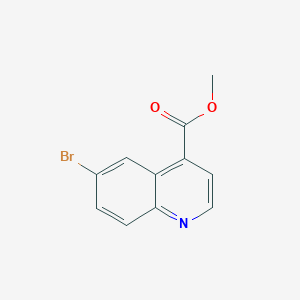

Methyl 6-bromoquinoline-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

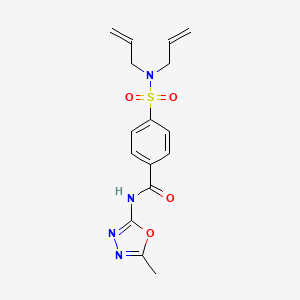

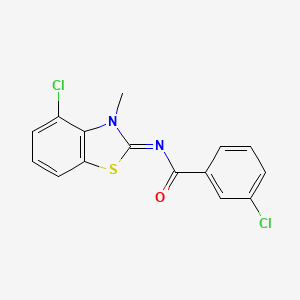

“Methyl 6-bromoquinoline-4-carboxylate” is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H8BrNO2/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10/h2-6H,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature. It has a molecular weight of 266.09 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Methyl 6-bromoquinoline-4-carboxylate has been used in the synthesis of novel quinolone compounds, highlighting its role as a versatile building block in organic chemistry. This includes the transformation of quinolones into various derivatives, demonstrating the compound's utility in synthesizing diverse molecular structures (Y. Kurasawa et al., 2014).

The compound has been central to studies involving the Knorr synthesis of quinolin-2(1H)-one derivatives, indicating its importance in developing synthetic pathways for complex heterocyclic compounds (N. Wlodarczyk et al., 2011).

This compound has been used in the synthesis of photolabile protecting groups for carboxylic acids, demonstrating its potential in photochemistry and applications in biological research (O. Fedoryak & T. M. Dore, 2002).

Biochemical and Pharmaceutical Research

It serves as an intermediate in the synthesis of PI3K/mTOR inhibitors, highlighting its role in the development of therapeutic agents targeting specific cellular pathways (Fei Lei et al., 2015).

The compound is involved in the synthesis of mesomeric betaines and fluorescent dipoles, indicating its utility in the creation of novel compounds with potential applications in materials science and molecular imaging (Alexey Smeyanov et al., 2017).

Novel Methodologies in Synthesis

This compound has been key in developing efficient synthesis methods for various quinoline derivatives, underlining its significance in enhancing synthetic efficiency and selectivity (A. Şahin et al., 2008).

The compound plays a role in the structural investigation of tautomeric quinolin-4(1H)-ones, contributing to our understanding of the behavior of heterocyclic compounds in different states (M. Mphahlele et al., 2002).

It is used in the Friedländer synthesis approach for creating quinoline derivatives, showcasing its importance in the development of new synthetic routes (Yi Hu et al., 2003).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 6-bromoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDPCHFVVPZFME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=C(C=CC2=NC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2434074.png)

![N-{2-[1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2434076.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2434084.png)

![N-(3,4-dimethoxyphenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2434088.png)

![9,11-Dibromo-5,6-dihydrobenzo[c]acridine](/img/structure/B2434096.png)